3-((4-fluorobenzyl)amino)-1,2,4-triazin-5(4H)-one
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Overview
Description
3-((4-fluorobenzyl)amino)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a 4-fluorobenzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-fluorobenzyl)amino)-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-fluorobenzylamine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at a low temperature to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-((4-fluorobenzyl)amino)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
3-((4-fluorobenzyl)amino)-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-((4-fluorobenzyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorobenzyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the triazine ring provides stability and specificity.
Comparison with Similar Compounds
- 3-((4-chlorobenzyl)amino)-1,2,4-triazin-5(4H)-one
- 3-((4-methylbenzyl)amino)-1,2,4-triazin-5(4H)-one
- 3-((4-nitrobenzyl)amino)-1,2,4-triazin-5(4H)-one
Comparison: Compared to its analogs, 3-((4-fluorobenzyl)amino)-1,2,4-triazin-5(4H)-one exhibits unique properties due to the presence of the fluorine atom. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a more potent and selective agent in various applications.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylamino]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-8-3-1-7(2-4-8)5-12-10-14-9(16)6-13-15-10/h1-4,6H,5H2,(H2,12,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUPDTFWTBBEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NN=CC(=O)N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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